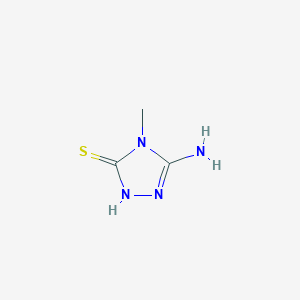

5-アミノ-4-メチル-4H-1,2,4-トリアゾール-3-チオール

説明

The compound 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are particularly interesting due to their high efficiency and low toxicity, making them promising candidates for the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. For instance, the synthesis of related compounds often starts with the conversion of organic acids into esters, followed by the formation of hydrazides, oxadiazole-thiols, triazole-thiols, and finally the target triazole thioesters . Another approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Microwave irradiation has also been employed to expedite the synthesis process . These methods highlight the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol, has been elucidated using various spectroscopic methods. Single crystal X-ray analysis, NMR spectroscopy, and mass spectrometry are commonly used to confirm the structure of these compounds . The crystal structure analysis reveals how the triazole ring interacts with other substituents, which can influence the compound's physical and chemical properties .

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions that are essential for creating biologically active molecules. For example, they can react with different aromatic aldehydes to yield substituted triazoles, which can further undergo cyclo-condensation to form thiazolidinones or react with formaldehyde and aromatic amines to yield Mannich bases . These reactions are crucial for diversifying the chemical space of triazole-based compounds and enhancing their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol derivatives are characterized by their melting points, solubility in various solvents, and stability under different conditions. These properties are determined using standard methods described in pharmacopoeias and are essential for the development of pharmaceutical formulations . Additionally, the photophysical properties, such as absorption and photoluminescence, are studied to understand the electronic and luminescent behavior of these compounds .

科学的研究の応用

腐食抑制

5-アミノ-4-メチル-4H-1,2,4-トリアゾール-3-チオール: は、腐食抑制における役割で知られています。この化合物は、窒素と硫黄を含むヘテロ環構造を持つため、金属表面への親和性が高く、銅、鉄、アルミニウム、亜鉛などの金属の腐食を防ぐ保護膜を形成します。 これは、金属の保存が重要な産業現場において特に役立ちます .

農薬

トリアゾール誘導体は、特に殺菌剤として農業で使用されていることで知られています。これらは、植物の成長を阻害する菌類の成長を抑えることで、作物の収量と食料供給に不可欠な役割を果たしています。 5-アミノ-4-メチル-4H-1,2,4-トリアゾール-3-チオール自体は直接殺菌剤として使用されないかもしれませんが、他のトリアゾール化合物との構造的類似性から、新しい農薬の開発における潜在的な用途が示唆されています .

医薬品研究

トリアゾール誘導体は、抗菌、抗痙攣、抗癌、抗炎症など、幅広い生物学的活性を示しています。多くの抗真菌剤にトリアゾール環が存在することは、この部分が医薬品化学において重要な役割を果たしていることを示しています。 5-アミノ-4-メチル-4H-1,2,4-トリアゾール-3-チオールの研究は、新しい治療薬の開発につながる可能性があります .

材料科学

材料科学において、5-アミノ-4-メチル-4H-1,2,4-トリアゾール-3-チオールは、表面の改質や新規材料の創製に使用することができます。例えば、この化合物は、超分子集合体を介したハイブリッドグラファイト-ダイヤモンドナノワイヤの成長に関与しています。 このプロセスは、独自の電気的および機械的特性を持つ高度な材料の開発に重要です .

分析化学

この化合物は、特に金属イオンの検出において、分析化学の試薬として使用することができます。 金属との錯体を形成する能力は、さまざまなサンプル中の金属濃度を定量的に測定するためのセンサーまたはアッセイの開発に利用することができます .

環境科学

腐食抑制剤としての可能性と材料科学における役割を考えると、5-アミノ-4-メチル-4H-1,2,4-トリアゾール-3-チオールは、環境用途についても研究することができます。 コーティングや処理への使用は、金属の環境への溶出を削減し、汚染制御や金属回収の取り組みにも貢献する可能性があります .

作用機序

Target of Action

The primary targets of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol are metal surfaces, particularly those of copper, iron, and aluminium . The compound has a special affinity towards these metal surfaces, displacing water molecules on the surface .

Mode of Action

5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol acts as a corrosion inhibitor. It interacts with its targets by forming a protective film on the metal surface. This is facilitated by the compound’s abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .

Biochemical Pathways

The compound’s action primarily affects the corrosion process of metals. By forming a protective film on the metal surface, it prevents the oxidation of the metal, which is a key step in the corrosion process .

Result of Action

The primary result of the action of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is the inhibition of metal corrosion. This is achieved through the formation of a protective film on the metal surface, which prevents the metal’s oxidation and subsequent corrosion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol. For instance, the compound’s effectiveness as a corrosion inhibitor can be affected by the pH of the environment . Furthermore, the compound is considered an environment-friendly inhibitor due to its characteristics of strong chemical activity and low toxicity .

将来の方向性

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

特性

IUPAC Name |

3-amino-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOWTLWMBHFCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398730 | |

| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66870-09-5 | |

| Record name | NSC95940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)